N-(prop-2-en-1-yl)-1H-indole-3-carboxamide
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Overview
Description
N-(prop-2-en-1-yl)-1H-indole-3-carboxamide: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features an indole core with a carboxamide group at the 3-position and a prop-2-en-1-yl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(prop-2-en-1-yl)-1H-indole-3-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.
Attachment of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be introduced through an alkylation reaction using an appropriate alkylating agent, such as allyl bromide, in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(prop-2-en-1-yl)-1H-indole-3-carboxamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products Formed:
Oxidation: Oxidized derivatives of the indole core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted indole derivatives with new functional groups.
Scientific Research Applications
Chemistry: N-(prop-2-en-1-yl)-1H-indole-3-carboxamide is used as a building block in organic synthesis for the development of more complex molecules
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in assays to evaluate its effects on different biological targets.
Medicine: this compound is investigated for its potential therapeutic applications. It is explored as a lead compound for the development of new drugs targeting specific diseases, such as cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. It is also employed in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(prop-2-en-1-yl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- N-(prop-2-en-1-yl)acetamide
- N-(prop-2-yn-1-yl)naphthalene-1-carboxamide
- 2,3-Dichloro-N-(prop-2-yn-1-yl)benzamide
Comparison: N-(prop-2-en-1-yl)-1H-indole-3-carboxamide is unique due to its indole core, which imparts distinct biological activities compared to other similar compounds. The presence of the carboxamide group at the 3-position and the prop-2-en-1-yl group attached to the nitrogen atom further enhances its chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-prop-2-enyl-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-2-7-13-12(15)10-8-14-11-6-4-3-5-9(10)11/h2-6,8,14H,1,7H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGLTOIIKHWQAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CNC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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